molecular formula C8H6IN B3052621 2-Iodo-5-methylbenzonitrile CAS No. 42872-86-6

2-Iodo-5-methylbenzonitrile

Cat. No. B3052621
CAS RN: 42872-86-6
M. Wt: 243.04 g/mol
InChI Key: LPIAQGLLZZIXRC-UHFFFAOYSA-N
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Description

2-Iodo-5-methylbenzonitrile is a chemical compound with the molecular formula C~8~H~6~IN . Its average mass is approximately 243.044 Da , and its monoisotopic mass is 242.954483 Da . This compound belongs to the class of benzonitriles and contains both iodine and methyl substituents.

Scientific Research Applications

Geometrical and Spectral Analysis

2-Iodo-5-methylbenzonitrile and its analogs have been a subject of interest in the field of quantum mechanical calculations and spectral analysis. For example, the equilibrium geometric structure and vibrational spectra of 5-fluoro-2-methylbenzonitrile have been analyzed using Density Functional Theory (DFT) methods. This research is crucial in understanding the molecular structure and properties of such compounds (Ajaypraveenkumar, Raman, & Sebastian, 2017). Similarly, the theoretical spectroscopic studies of 4-Bromo-3-methylbenzonitrile provide insights into the electronic structure and vibrational properties of related compounds (Shajikumar & Raman, 2018).

Synthesis and Chemical Properties

2-Iodo-5-methylbenzonitrile derivatives have been used in the synthesis of various compounds. A notable example is the synthesis of 4-hydroxy-3-iodo-5-nitrobenzonitrile, which highlights a method with high yield and low cost, indicating the compound's utility in chemical synthesis (Zhao, 2003). Furthermore, the palladium-catalyzed annulation of 2-iodobenzonitrile derivatives, including 2-Iodo-5-methylbenzonitrile, has been studied for synthesizing polycyclic aromatic ketones, showing its application in complex organic synthesis (Pletnev, Tian, & Larock, 2002).

Potential in Non-linear Optics and Thermodynamics

Research has also explored the non-linear optical (NLO) properties and thermodynamic functions of molecules similar to 2-Iodo-5-methylbenzonitrile. Studies on molecules like 5-fluoro-2-methylbenzonitrile have contributed to understanding frequency doubling and second harmonic generation applications, providing insights into the potential NLO applications of 2-Iodo-5-methylbenzonitrile (Kumar & Raman, 2017). Additionally, the gas-phase enthalpies of formation and vaporization enthalpies of similar compounds have been studied, which is vital for understanding the thermochemical properties of 2-Iodo-5-methylbenzonitrile and its derivatives (Zaitseva et al., 2015).

properties

IUPAC Name

2-iodo-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIAQGLLZZIXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501763
Record name 2-Iodo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methylbenzonitrile

CAS RN

42872-86-6
Record name 2-Iodo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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